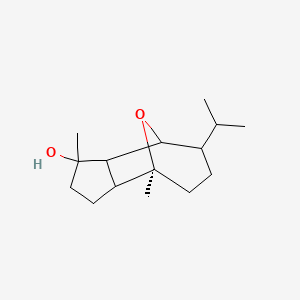
(1R,3aS,4S,7R,8R,8aS)-Decahydro-1,4-dimethyl-7-(1-methylethyl)-4,8-epoxyazulen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3aS,4S,7R,8R,8aS)-Decahydro-1,4-dimethyl-7-(1-methylethyl)-4,8-epoxyazulen-1-ol is a complex organic compound with a unique structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3aS,4S,7R,8R,8aS)-Decahydro-1,4-dimethyl-7-(1-methylethyl)-4,8-epoxyazulen-1-ol typically involves multiple steps, including cyclization, oxidation, and epoxidation reactions. The starting materials are often derived from natural sources or synthesized through organic reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are commonly used for purification.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (1R,3aS,4S,7R,8R,8aS)-Decahydro-1,4-dimethyl-7-(1-methylethyl)-4,8-epoxyazulen-1-ol is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of (1R,3aS,4S,7R,8R,8aS)-Decahydro-1,4-dimethyl-7-(1-methylethyl)-4,8-epoxyazulen-1-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity.
類似化合物との比較
Similar Compounds
(1R,3aS,4S,7R,8R,8aS)-Decahydro-1,4-dimethyl-7-(1-methylethyl)-4,8-epoxyazulen-1-ol: A similar compound with slight variations in its structure.
Other Sesquiterpenes: Compounds with similar carbon skeletons but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C15H26O2 |
|---|---|
分子量 |
238.37 g/mol |
IUPAC名 |
(3R,7S)-3,7-dimethyl-10-propan-2-yl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol |
InChI |
InChI=1S/C15H26O2/c1-9(2)10-5-8-15(4)11-6-7-14(3,16)12(11)13(10)17-15/h9-13,16H,5-8H2,1-4H3/t10?,11?,12?,13?,14-,15+/m1/s1 |
InChIキー |
PEWNHOBTYNZGAR-DSLCMTKMSA-N |
異性体SMILES |
CC(C)C1CC[C@]2(C3CC[C@@](C3C1O2)(C)O)C |
正規SMILES |
CC(C)C1CCC2(C3CCC(C3C1O2)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


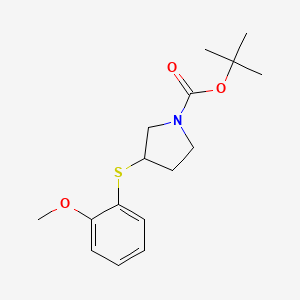
![2-Ethyl-n-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide](/img/structure/B14788950.png)
![2-Amino-1-[4-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14788956.png)
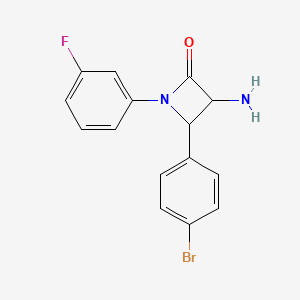
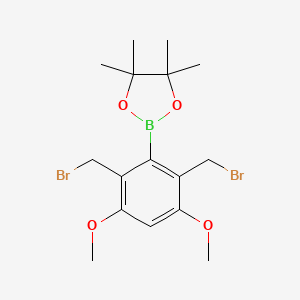
![[4-(5-Hydroxy-2,2-dimethyl-1,3-dioxan-4-yl)-2,2-dimethyl-1,3-dioxan-5-yl]urea](/img/structure/B14788975.png)
![2-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine](/img/structure/B14788981.png)
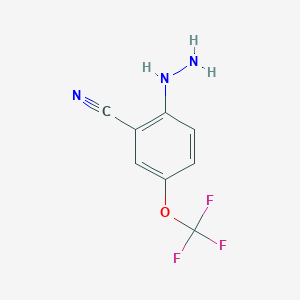
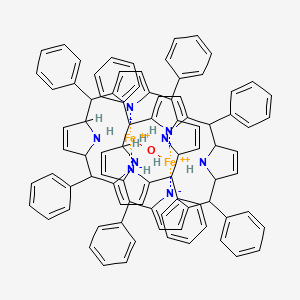
![4-[3-Amino-6-(3,4,5-Trimethoxyphenyl)pyrazin-2-Yl]-2-Ethoxybenzoic Acid](/img/structure/B14789001.png)
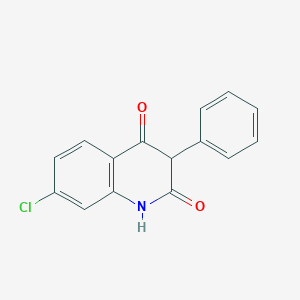
![ethyl (1S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14789003.png)
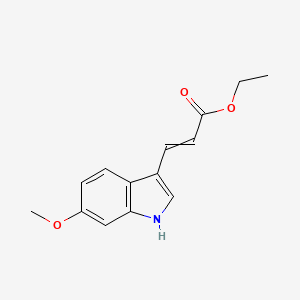
![11,19,21-trihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-9-oxodocosa-10,16-dienoic acid](/img/structure/B14789016.png)
